2-((3-Aminopiperidin-4-yl)methyl)phenol
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Overview
Description
2-((3-Aminopiperidin-4-yl)methyl)phenol is an organic compound that features a phenol group attached to a piperidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopiperidin-4-yl)methyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. One common method is the reaction of 4-chloromethylphenol with 3-aminopiperidine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopiperidin-4-yl)methyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-((3-Aminopiperidin-4-yl)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Aminopiperidin-4-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Aminopiperidin-4-yl)methyl)benzonitrile
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-((3-Aminopiperidin-4-yl)methyl)phenol is unique due to its combination of a phenol group and a piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(3-aminopiperidin-4-yl)methyl]phenol |
InChI |
InChI=1S/C12H18N2O/c13-11-8-14-6-5-9(11)7-10-3-1-2-4-12(10)15/h1-4,9,11,14-15H,5-8,13H2 |
InChI Key |
UMQFINIIDMRAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CC2=CC=CC=C2O)N |
Origin of Product |
United States |
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